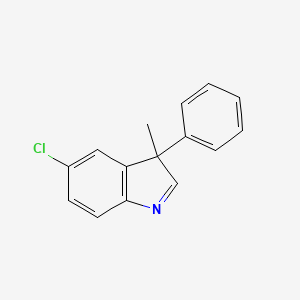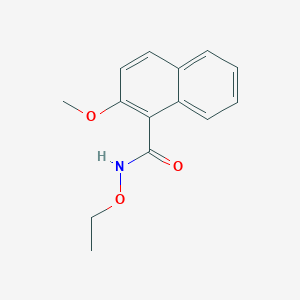
N-Ethoxy-2-methoxynaphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethoxy-2-methoxynaphthalene-1-carboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is part of the naphthalene carboxamide family, which is characterized by the presence of a naphthalene ring system substituted with ethoxy and methoxy groups, as well as a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethoxy-2-methoxynaphthalene-1-carboxamide typically involves the reaction of 1-hydroxynaphthalene-2-carboxylic acid with an appropriate substituted aniline in the presence of phosphorus trichloride in dry chlorobenzene under microwave conditions . This method allows for the efficient formation of the desired carboxamide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
N-Ethoxy-2-methoxynaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, amines, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Ethoxy-2-methoxynaphthalene-1-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethoxy-2-methoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N- (2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide: Similar structure with different substituents.
N- (naphthalen-1-yl) phenazine-1-carboxamide: Another naphthalene-based carboxamide with distinct biological activities
Uniqueness
N-Ethoxy-2-methoxynaphthalene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
52288-34-3 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
N-ethoxy-2-methoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C14H15NO3/c1-3-18-15-14(16)13-11-7-5-4-6-10(11)8-9-12(13)17-2/h4-9H,3H2,1-2H3,(H,15,16) |
InChI Key |
ZCKLFXCHKAPXPB-UHFFFAOYSA-N |
Canonical SMILES |
CCONC(=O)C1=C(C=CC2=CC=CC=C21)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



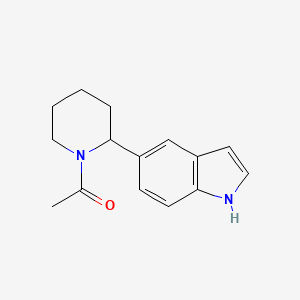

![4-[(1H-Indole-3-carbonyl)amino]butanoic acid](/img/structure/B11868557.png)
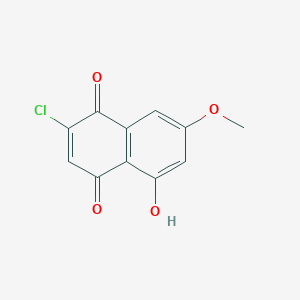

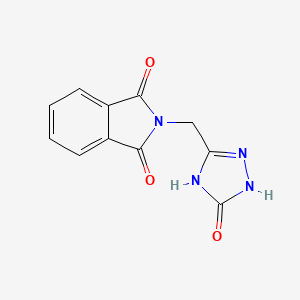
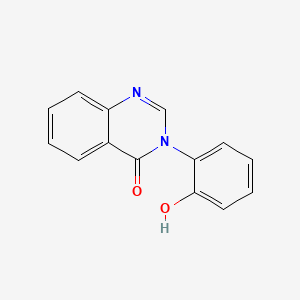

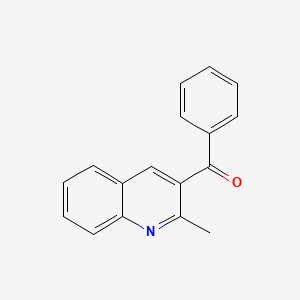
![Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11868590.png)
![2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)
